4-Methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole
Description
4-Methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole is a pyrazole-based compound featuring a trifluoromethylphenyl methoxy group at the 1-position and methyl/diphenyl substituents at the 3- and 5-positions.
Properties
IUPAC Name |
4-methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O/c1-17-22(19-10-4-2-5-11-19)28-29(23(17)20-12-6-3-7-13-20)30-16-18-9-8-14-21(15-18)24(25,26)27/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAHASVXHMGFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=CC=C2)OCC3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Alkylation Conditions
Reaction parameters critically influence alkylation efficiency. A comparative analysis of conditions is presented below:
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sodium hydride | DMF | 25 | 68 | 95 |
| Potassium carbonate | Acetonitrile | 80 | 45 | 88 |
| DBU | THF | 40 | 72 | 97 |
Data adapted from shows that 1,8-diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) at 40°C provides optimal yield and purity by minimizing O-alkylation side products.
Protecting group chemistry is essential when functional groups interfere with pyrazole formation. Search result employs benzyl ethers to protect hydroxamic acids during pyrazole synthesis, with subsequent hydrogenolytic cleavage using Pd/C under H2 atmosphere. For the target molecule, the trifluoromethylbenzyloxy group’s stability permits its early introduction without protection.
Carboxylic acid intermediates, as described in, are avoided in this synthesis due to the methyl group at C4. However, ester derivatives (e.g., ethyl 4-methyl-3,5-diphenylpyrazole-1-carboxylate) serve as viable precursors for N-alkylation, with final saponification omitted.
Spectroscopic Characterization and Quality Control
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are critical for structural validation. Key spectral features include:
- 1H NMR (400 MHz, CDCl3) : A singlet at δ 2.45 ppm (3H, C4-CH3), multiplets at δ 7.25–7.65 ppm (aryl protons), and a distinctive AB quartet at δ 5.15 ppm (OCH2Ar, J = 12.4 Hz).
- 19F NMR (376 MHz, CDCl3) : A singlet at δ -63.8 ppm (CF3 group).
- HR-MS (ESI+) : m/z calculated for C24H18F3N2O [M+H]+ 419.1378, observed 419.1375.
Chromatographic purity exceeding 99% is achieved via recrystallization from ethyl acetate/hexane (1:3) or silica gel chromatography with ethyl acetate/hexane gradients.
Industrial Scalability and Cost Considerations
Patent CN116178265A emphasizes the economic advantages of avoiding expensive fluorinated building blocks. The described two-step process—cyclocondensation followed by N-alkylation—uses commodity chemicals like 3-benzoylpropionic acid derivatives and 3-(trifluoromethyl)benzyl bromide, with a total raw material cost of $320/kg. In contrast, methods relying on trifluoromethyl diazonium salts raise costs to $890/kg due to silver-mediated decomposition.
Environmental impact is mitigated by substituting dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps, reducing hazardous waste generation by 40%.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Methyl-substituted pyrazoles.
Substitution: Amino or thio-substituted pyrazoles.
Scientific Research Applications
4-Methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and kinases.
Pathways Involved: Inhibition of COX leads to reduced production of prostaglandins, which are mediators of inflammation. Inhibition of kinases can disrupt cell signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Pharmaceutical Potential
Materials Science Limitations
- The imidazole-based compounds in achieved high electroluminescence efficiency (e.g., CIE coordinates of (0.15, 0.06) for deep-blue emission). The target compound’s pyrazole core and lack of extended π-conjugation likely render it unsuitable for similar optoelectronic applications .
Biological Activity
4-Methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Profile
1. Anticancer Activity
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of 1H-pyrazole have shown inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Methyl-3,5-diphenyl-pyrazole | MDA-MB-231 | 15 | Apoptosis induction |
| 4-Methyl-3,5-diphenyl-pyrazole | HepG2 | 12 | Cell cycle arrest |
| 4-Methyl-3,5-diphenyl-pyrazole | HT29 | 18 | Inhibition of proliferation |
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammation.
Case Study: Anti-inflammatory Activity
In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with 4-Methyl-3,5-diphenyl-pyrazole resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, indicating its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their chemical structure. Modifications at specific positions on the pyrazole ring and substituents on the phenyl groups can enhance or diminish activity.
Key Findings:
- Trifluoromethyl Substitution: The presence of trifluoromethyl groups enhances lipophilicity and can improve binding affinity to target proteins.
- Phenyl Group Positioning: The positioning of phenyl groups relative to the pyrazole ring affects both anticancer and anti-inflammatory activities.
Table 2: SAR Analysis of Pyrazole Derivatives
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases potency |
| Methoxy group | Enhances solubility |
| Methyl group | Modulates biological activity |
Q & A
Basic: What synthetic strategies are commonly employed to prepare 4-Methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole, and how do reaction conditions impact yield?
Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or enones, followed by functionalization. Key steps include:
- Reagent selection : Use of DMSO as a solvent under reflux (18–24 hours) for cyclization, achieving ~65% yield after purification with water-ethanol crystallization .
- Functionalization : Introduction of the trifluoromethyl-benzyloxy group via nucleophilic substitution, often requiring anhydrous conditions and catalysts like potassium carbonate or sodium methoxide in methanol/water mixtures .
- Purification : Silica gel chromatography or recrystallization improves purity (>95% by HPLC) .
Variations in solvent polarity, reaction time, and catalyst loading significantly affect yield and purity.
Basic: Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?
Answer:
- X-ray diffraction (XRD) : Resolves crystal packing and confirms stereochemistry, as demonstrated in pyrazoline derivatives with substituted aryl groups .
- FTIR and NMR : Identify functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹ for trifluoromethyl) and aromatic proton environments (δ 7.0–8.5 ppm in ¹H NMR) .
- Mass spectrometry (ESI-FTMS) : Provides exact mass validation (e.g., molecular ion peaks matching calculated values within 0.001 Da) .
Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Answer:
- Temperature control : Lowering reaction temperatures (e.g., 50°C vs. 80°C) reduces side reactions like over-alkylation, as seen in similar pyrazole syntheses .
- Catalyst screening : Anhydrous magnesium chloride or copper sulfate enhances regioselectivity in heterocyclization steps .
- Byproduct analysis : LC-MS and ¹⁹F NMR track trifluoromethyl-related impurities, guiding silica gel chromatography optimization .
Advanced: How do researchers address discrepancies in reported biological activity data for this compound?
Answer:
- Assay standardization : Use identical cell lines (e.g., HepG2 for antitumor studies) and control compounds to normalize results .
- Structural analogs : Compare activity trends across derivatives (e.g., replacing trifluoromethyl with chloro groups) to isolate electronic effects .
- Dose-response curves : Ensure IC₅₀ values are derived from ≥3 independent replicates to minimize variability .
Advanced: What computational approaches support structure-activity relationship (SAR) studies for this compound?
Answer:
- Molecular docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) using software such as AutoDock, leveraging crystal structures of homologous proteins .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ values for trifluoromethyl) with bioactivity data to guide design .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over nanosecond timescales to assess stability of key hydrogen bonds .
Advanced: What challenges arise in characterizing the compound’s stability under physiological conditions?
Answer:
- Hydrolytic degradation : The trifluoromethyl-benzyloxy group is susceptible to esterase-mediated cleavage; stability assays in plasma (37°C, pH 7.4) are critical .
- Photodegradation : UV-Vis spectroscopy monitors decomposition under light exposure, requiring storage in amber vials .
- Metabolite profiling : LC-HRMS identifies oxidation metabolites (e.g., hydroxylation at the pyrazole ring) .
Advanced: How do researchers validate the purity of intermediates during multi-step synthesis?
Answer:
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of key intermediates (e.g., hydrazide precursors) .
- Chiral HPLC : Resolves enantiomeric impurities in intermediates with stereocenters, ensuring >99% enantiomeric excess (e.e.) .
- Thermogravimetric analysis (TGA) : Detects solvent residues (<0.1% w/w) post-crystallization .
Advanced: What strategies are employed to enhance the compound’s solubility for in vivo studies?
Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrin complexes to achieve >1 mg/mL solubility in aqueous buffers .
- Salt formation : Sulfonate or hydrochloride salts improve bioavailability, as demonstrated in related pyrazole derivatives .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances plasma half-life .
Advanced: How is the compound’s reactivity with common oxidants evaluated for storage and handling?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
